H-Lys(Fmoc)-OMe.HCl
Description
Nα-Amino Group (Deprotected State for Coupling)
In H-Lys(Fmoc)-OMe.HCl, the α-amino group (Nα) of the lysine (B10760008) residue is unprotected and protonated as a hydrochloride salt. This free amino group is the reactive site for peptide bond formation. wikipedia.org During peptide synthesis, the carboxyl group of an incoming amino acid is activated, and this activated species then reacts with the nucleophilic Nα-amino group of this compound to form a new peptide bond. bachem.com This fundamental reaction is repeated sequentially to elongate the peptide chain. wikipedia.org The use of amino acids with a free Nα-terminus and protected side chains is a cornerstone of modern peptide synthesis. chemrxiv.orgchemrxiv.org
Nε-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group
The ε-amino group (Nε) of the lysine side chain is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. medchemexpress.com This protection is crucial to prevent the formation of branched peptides, where the incoming amino acid could potentially react with both the Nα and Nε amino groups of lysine. peptide.com The Fmoc group is a base-labile protecting group, meaning it is stable under acidic and neutral conditions but can be readily removed by treatment with a base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). publish.csiro.auwikipedia.orgchempep.com
The cleavage of the Fmoc group proceeds through a β-elimination mechanism, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. publish.csiro.authieme-connect.de The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine. publish.csiro.auresearchgate.net This deprotonation is facilitated by the aromatic nature of the resulting cyclopentadienyl (B1206354) anion-like system. The resulting carbanion is unstable and rapidly eliminates to form dibenzofulvene (DBF) and a carbamate (B1207046) intermediate, which then decarboxylates to release the free amine. chempep.comthieme-connect.de The liberated DBF is a reactive electrophile and is typically trapped by the amine base used for deprotection to form a stable adduct. wikipedia.orgmdpi.com
Table 1: Common Reagents for Fmoc Deprotection
| Reagent | Conditions | Notes |
| Piperidine | 20-50% in DMF | The most common and standard condition for Fmoc removal. wikipedia.org |
| Piperazine/DBU | 10% piperazine, 2% DBU in DMF | A faster alternative to piperidine. acs.org |
| Dipropylamine (B117675) (DPA) | 25% in DMF | Can reduce aspartimide formation. acs.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF | More reactive than piperidine, often used for difficult deprotections. chempep.com |
This table provides a summary of common reagents and their typical conditions for the deprotection of the Fmoc group.
Kinetic studies have shown that the rate of Fmoc deprotection can be influenced by several factors, including the base used, its concentration, the solvent, and the specific amino acid sequence. thieme-connect.descholaris.ca For instance, studies comparing different amine bases have demonstrated that piperidine offers a good balance of reactivity and minimal side reactions. chempep.com The deprotection of Fmoc from a lysine side chain is generally efficient. HPLC analysis of the deprotection of Fmoc-Lys(Boc)-OH in solution with dipropylamine (DPA) showed rapid release of dibenzofulvene. acs.org Kinetic studies on model amino acids have shown that deprotection efficiency can vary, with some amino acids requiring longer deprotection times than others. mdpi.comresearchgate.net
The Fmoc group's base lability, combined with its stability to acid, makes it a key component of orthogonal protection strategies in the synthesis of complex peptides. acs.org In a typical Fmoc-based solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. diva-portal.org The temporary Nα-Fmoc group is removed at each step with a base (like piperidine), while the permanent side-chain protecting groups, which are acid-labile (like tert-butoxycarbonyl, Boc), remain intact. acs.orgdiva-portal.org
The ε-Fmoc protection on a lysine residue, as in this compound, can be part of a more complex orthogonal scheme. For example, if the Nα-amino group is protected with a Boc group, the ε-Fmoc group can be selectively removed with base to allow for specific modification of the lysine side chain, such as the attachment of labels or branching of the peptide. sigmaaldrich.com This orthogonality is crucial for creating well-defined, complex peptide structures. Other protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are cleaved by hydrazine (B178648), can also be used in conjunction with Fmoc for even more elaborate synthetic strategies. sigmaaldrich.com
C-Terminal Methyl Ester (OMe) Protecting Group
The C-terminal carboxylic acid of the lysine in this compound is protected as a methyl ester (OMe). This protection prevents the carboxyl group from participating in unwanted side reactions during the coupling of the Nα-amino group. thieme-connect.de Methyl esters are one of the simplest and most common forms of carboxyl protection. thieme-connect.de
The methyl ester group is typically removed by saponification, which involves hydrolysis under basic conditions. libretexts.org The most common method utilizes an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). thieme-connect.decsic.es The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to yield the carboxylate and methanol.
However, standard basic hydrolysis conditions can be harsh and may not be compatible with the base-labile Fmoc group. nih.govmdpi.com To address this, milder and more orthogonal methods have been developed. For instance, using a controlled amount of lithium hydroxide at low temperatures can selectively hydrolyze the methyl ester without significantly affecting the Fmoc group. thieme-connect.de Another approach involves using additives like calcium(II) iodide, which can protect the Fmoc group during the basic hydrolysis of the methyl ester. nih.govmdpi.com This allows for the selective deprotection of the C-terminus while preserving the Nε-Fmoc protection for later synthetic steps. mdpi.com
Table 2: Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| OMe | Methyl ester |
| Boc | tert-Butoxycarbonyl |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |
| DMF | N,N-Dimethylformamide |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DPA | Dipropylamine |
| LiOH | Lithium hydroxide |
| NaOH | Sodium hydroxide |
| THF | Tetrahydrofuran |
| DBF | Dibenzofulvene |
This table provides the full chemical names for the abbreviations and compound names mentioned in the article.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJCURWQOUTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Lys Fmoc Ome.hcl
De Novo Synthesis Approaches
The de novo synthesis of H-Lys(Fmoc)-OMe.HCl typically begins with a readily available lysine (B10760008) precursor. The key transformations involve the esterification of the carboxylic acid group and the selective protection of the ε-amino group.
Esterification of Lysine Precursors
The initial step in the synthesis is the conversion of L-lysine to its methyl ester. A common and efficient method involves the reaction of L-lysine monohydrochloride with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. rsc.orgprepchem.com
A typical procedure begins with the dissolution of (S)-lysine monohydrochloride in methanol, followed by cooling in an ice bath. Thionyl chloride is then added dropwise to the solution. rsc.org The reaction mixture is stirred at low temperature before being heated to reflux for several hours. rsc.org Upon completion, the solvent is removed under vacuum, and the crude product, L-lysine methyl ester dihydrochloride (B599025), is precipitated as a white crystalline solid. rsc.org This product can be collected by filtration, washed with a non-polar solvent like ethyl ether, and dried under vacuum. rsc.org An alternative approach utilizes hydrochloric acid directly with methanol. prepchem.com
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Purity | Reference |
| L-lysine hydrochloride | Methanol, Hydrochloric Acid | Cooling, followed by drying | L-lysine methyl ester dihydrochloride | 81.3% | 96.6% | prepchem.com |
| (S)-lysine monohydrochloride | Methanol, Thionyl Chloride | 0°C to reflux, 4h | L-lysine methyl ester dihydrochloride | 92.5% | Not specified | rsc.org |
Nε-Fmoc Protection Protocols
With the lysine methyl ester in hand, the subsequent and crucial step is the selective protection of the ε-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The difference in pKa values between the α-amino and ε-amino groups of lysine allows for selective protection under controlled pH conditions. The protection is typically carried out using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a suitable solvent system.
The reaction involves dissolving L-lysine methyl ester dihydrochloride in a mixed solvent system, often containing water and an organic solvent like dioxane or acetone. A base, such as sodium bicarbonate or triethylamine, is added to adjust the pH and deprotonate the desired amino group. The Fmoc-reagent is then introduced to the reaction mixture. The progress of the reaction is monitored, and upon completion, the product is isolated. The hydrochloride salt form enhances the solubility of the final product in various solvents, which is advantageous for subsequent applications. chemimpex.com
Optimized Preparation Strategies
Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are critical for its use in peptide synthesis. This involves careful selection of reagents, stoichiometry, and reaction conditions, as well as employing effective purification techniques.
Reagent Selection and Stoichiometry in Synthesis
The choice of the Fmoc-protecting agent and the base, along with their stoichiometric ratios relative to the lysine methyl ester, significantly impacts the selectivity and yield of the reaction. Fmoc-OSu is often preferred over Fmoc-Cl due to its stability and reduced tendency to form side products. The amount of base used is critical to selectively deprotonate the ε-amino group without significantly affecting the α-amino group. A slight excess of the Fmoc-reagent is commonly used to ensure complete reaction.
| Reactant 1 | Reactant 2 | Base | Stoichiometry (Reactant 1:Reactant 2:Base) | Solvent | Product | Reference |
| L-lysine methyl ester dihydrochloride | Fmoc-OSu | Sodium Bicarbonate | Stoichiometry not detailed | Dioxane/Water | This compound | Implied by general procedures |
| Nα-alkylated lysine aminoester | Fmoc-Lys(Alloc)-OH | HATU/DIEA | Stoichiometry detailed for dipeptide coupling | Dichloromethane (B109758) | Dipeptide | rsc.org |
Reaction Condition Tuning (e.g., Temperature, Solvent Systems, Catalysis)
Fine-tuning reaction conditions is paramount for an efficient synthesis. The Nε-Fmoc protection is typically carried out at room temperature. The solvent system, often a biphasic mixture of water and an organic solvent, facilitates the reaction by dissolving both the polar lysine salt and the non-polar Fmoc-reagent. The pH of the aqueous phase is carefully controlled to ensure the selective reactivity of the ε-amino group. While catalytic approaches are less common for this specific transformation, the use of phase-transfer catalysts could potentially enhance the reaction rate and yield.
Purification Techniques for Academic Synthesis
The purification of this compound is essential to remove any unreacted starting materials, di-protected byproducts (Nα,Nε-di-Fmoc-lysine methyl ester), and other impurities.
Recrystallization: The crude product obtained after the reaction can often be purified by recrystallization. A suitable solvent system is one in which the product has high solubility at an elevated temperature and low solubility at room temperature or below. A mixture of methanol and ethyl acetate (B1210297) or dichloromethane and hexane (B92381) can be effective for this purpose. The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration. rsc.org
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography is a standard technique. A solvent system of appropriate polarity is chosen to effectively separate the desired product from impurities. A gradient of methanol in dichloromethane is a commonly used eluent system. thieme-connect.de The fractions containing the pure product, as identified by thin-layer chromatography (TLC), are combined and the solvent is evaporated to yield the purified this compound.
| Purification Method | Solvent System | Purity Achieved | Reference |
| Recrystallization | Ethyl acetate/n-hexane | High | pnas.org |
| Column Chromatography | Dichloromethane/Methanol gradient | >99% (HPLC) | chemimpex.comthieme-connect.de |
| Aqueous Work-up/Recrystallization | Not specified | High, avoids column chromatography | rsc.org |
Green Chemistry Principles in this compound Synthesis
The industrial production of chemically modified amino acids, such as this compound, traditionally involves processes that generate significant chemical waste and utilize hazardous materials. The principles of green chemistry aim to mitigate this environmental impact by designing chemical syntheses that are safer, more efficient, and more sustainable. The synthesis of this compound, a derivative used in peptide synthesis, can be made more environmentally friendly by focusing on several key areas: the choice of solvents, the selection of reagents, and the adoption of innovative process technologies.
A major source of waste in chemical processes, particularly in solid-phase peptide synthesis (SPPS) where Fmoc-protected amino acids are predominantly used, is the extensive use of solvents. acs.org Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are effective but are classified as hazardous and environmentally problematic. advancedchemtech.combiotage.comrsc.org Research has focused on identifying greener alternatives that are less toxic, biodegradable, and derived from renewable resources.
Recent studies have highlighted several promising green solvents applicable to peptide synthesis and, by extension, to the synthesis of its building blocks. acs.orgoxfordglobal.com For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as substantially less toxic alternatives to DMF and NMP. biotage.com Another solvent, γ-valerolactone (GVL), has been shown to be effective for Fmoc removal and is capable of dissolving most Fmoc-amino acid derivatives at useful concentrations. acs.orgunibo.it A recyclable solvent system based on an anisole/dimethyl sulfoxide (B87167) (DMSO) mixture has also been developed, which shows high efficiency in flow chemistry applications. chemrxiv.org The selection of a suitable green solvent must consider its ability to dissolve reagents, its compatibility with reaction conditions, and its impact on reaction efficiency. acs.org
The table below summarizes the properties and applications of selected green solvents compared to traditional solvents used in peptide-related synthesis.
| Solvent | Key Green Attributes | Application in Fmoc-Chemistry | Research Findings |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity than DMF/NMP biotage.com | Alternative for coupling and washing steps acs.orgbiotage.com | Provided high crude purity and low racemization in test syntheses. biotage.com |
| γ-Valerolactone (GVL) | Bio-based, biodegradable acs.orgunibo.it | Replacement for DMF in Fmoc removal and SPPS acs.org | Fmoc-amino acids are soluble at >0.1 M; successful Fmoc removal with 20% piperidine (B6355638) in GVL. acs.org |
| Anisole/DMSO | Recyclable solvent system chemrxiv.org | Ideal for coupling reactions in flow chemistry chemrxiv.org | Anisole/DMSO (17:3) mixture found to be optimal for coupling, outperforming DMF. chemrxiv.org |
| Water | Safest solvent, environmentally benign rsc.orgresearchgate.net | Used for Fmoc-protection and in-water peptide synthesis rsc.orgresearchgate.net | Fmoc protection can be performed efficiently in aqueous media. rsc.org Water-dispersible Fmoc-amino acid nanoparticles enable synthesis without organic solvents. researchgate.net |
| N-Butylpyrrolidinone (NBP) | Lower toxicity profile than DMF acs.org | Suitable alternative for certain SPPS applications acs.org | Highlighted as a potential DMF replacement in an in-depth study. acs.org |
The synthesis of this compound involves the formation of an amide bond (for the Fmoc protection) and an ester. The reagents used for these transformations are another key target for green innovation. Traditional coupling reagents used in peptide synthesis, such as those based on benzotriazole (B28993) (e.g., HOBt), are effective but can be explosive and exhibit poor atom economy. acs.org Greener alternatives like OxymaPure have gained significant traction as they are more stable and safer. acs.orguantwerpen.be
Furthermore, the protection of the amino group with Fmoc-Cl and the subsequent deprotection steps can be optimized. An efficient and environmentally friendly method for the Fmoc protection of amino acids has been developed using aqueous media, which avoids volatile organic solvents and operates under mild, catalyst-free conditions. rsc.org For the esterification of the carboxylic acid, traditional methods may require harsh conditions. A greener approach involves the use of biocatalysis. Enzymes, such as proteases and lipases, can catalyze esterification and hydrolysis reactions with high selectivity under mild conditions, often in aqueous environments or with reduced solvent use. oxfordglobal.comfrontiersin.org For instance, the protease Alcalase has been used for the selective mono-benzylesterification of N-Boc L-glutamic acid. frontiersin.org Such enzymatic methods could be adapted for the methyl esterification of lysine.
Similarly, mild hydrolysis conditions for methyl esters that are compatible with the acid-labile Fmoc group have been developed. One study demonstrated the use of calcium(II) iodide as a protective agent for the Fmoc group during saponification, allowing for efficient ester hydrolysis with better yields and greener chemicals compared to older methods. mdpi.com
Innovative synthetic methodologies are being developed to reduce waste, energy consumption, and reaction times. These include:
Flow Chemistry: Continuous flow systems minimize the use of excess reagents and solvents and allow for precise control over reaction parameters, leading to higher efficiency and less waste compared to traditional batch processes. advancedchemtech.comoxfordglobal.comchemrxiv.org This technology, combined with greener solvent systems like Anisole/DMSO, has been used to synthesize peptides with high efficiency. chemrxiv.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. advancedchemtech.com It has been successfully applied in aqueous-based peptide synthesis. acs.org
Biocatalysis: The use of enzymes to catalyze specific steps, such as protection, deprotection, or bond formation, represents a significant advancement in green chemistry. oxfordglobal.com Enzymes operate under mild conditions, are highly selective, and are biodegradable. oxfordglobal.com For example, thermolysin has been used for the biocatalytic condensation of Fmoc-protected amino acids. rsc.org Directed evolution and enzyme engineering can further enhance the activity and substrate scope of these biocatalysts. nih.gov
In-situ Processes: Combining multiple reaction steps into a single pot reduces the need for intermediate workup and purification steps, which are major sources of solvent waste. advancedchemtech.compeptide.com A protocol that combines the coupling and Fmoc-deprotection steps in SPPS has been shown to save up to 75% of solvent. peptide.com
By integrating these green chemistry principles—safer solvents, more efficient and less hazardous reagents, and innovative process technologies—the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.
H Lys Fmoc Ome.hcl in Peptide Synthesis Strategies
Applications in Solid-Phase Peptide Synthesis (SPPS)
In conventional Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the first amino acid is anchored to the solid support via its C-terminal carboxylic acid. youtube.com The presence of a methyl ester in H-Lys(Fmoc)-OMe.HCl precludes its use as the initial residue attached to standard linkers like Wang or Rink amide, which require a free carboxyl group. However, this derivative can be incorporated into a growing peptide chain under specific conditions or by using alternative anchoring strategies.
The incorporation efficiency of this compound, when it is coupled to a free N-terminal amine of a resin-bound peptide, is governed by several factors inherent to all peptide couplings. These include steric hindrance from the growing peptide chain and the resin matrix, the choice of coupling reagents, and reaction conditions. The efficiency of coupling reactions is known to decrease as the peptide chain elongates. nih.gov
To achieve high incorporation efficiency, highly effective coupling reagents are employed to activate the free α-amino group of this compound (after its in-situ neutralization) for amide bond formation. Reagents based on uronium/aminium salts, such as HATU, HCTU, or COMU, are often preferred due to their high reactivity and ability to suppress side reactions. creative-peptides.com The choice of activator can significantly impact the yield.
Table 1: Illustrative Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Activating Additive | Relative Speed | Racemization Risk | Key Characteristics |
|---|---|---|---|---|
| DIC/HOBt | HOBt | Moderate | Low-Moderate | A classic, cost-effective choice. |
| HBTU/HOBt | HOBt | Fast | Low | Forms a highly reactive HOBt ester. |
| HATU | HOAt | Very Fast | Very Low | HOAt is superior to HOBt in reducing racemization. creative-peptides.com |
| COMU | Oxyma | Very Fast | Very Low | Considered to have superior racemization suppression compared to HOBt-based reagents. creative-peptides.com |
This table provides a general comparison; actual efficiency depends on the specific peptide sequence and reaction conditions.
While this compound cannot be directly attached to standard resins via its C-terminus, it is compatible with SPPS protocols once the peptide chain has been initiated. Its primary utility in SPPS lies in specialized applications, such as on-resin fragment condensation or through side-chain anchoring.
A potential, though less common, strategy for using C-terminally protected amino acids involves anchoring via a side-chain functional group. For instance, methods have been developed to anchor cysteine methyl esters to trityl-based resins via their side-chain thiol group. nih.govresearchgate.net A similar conceptual approach could be envisioned for lysine (B10760008), where a different, orthogonally protected lysine derivative is first attached to the resin via its side chain. For example, a derivative like Fmoc-Lys(Mmt)-OH allows for the selective deprotection of the side chain, which could then be attached to a suitable resin, leaving the α-amino group free for peptide elongation. nbinno.com In such a scenario, this compound could be used as a building block later in the synthesis.
The compound is fully compatible with the standard Fmoc chemistry cycle, which involves:
Fmoc Deprotection: Removal of the N-terminal Fmoc group of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in DMF. nih.gov
Coupling: Activation and coupling of the next Fmoc-protected amino acid.
Washing: Removal of excess reagents and by-products.
The side-chain Fmoc group of this compound is stable to the acidic conditions used for final cleavage from many common resins (e.g., Wang, Rink Amide), allowing for orthogonal deprotection schemes.
Epimerization, the loss of chiral integrity at the α-carbon, is a critical side reaction in peptide synthesis. It can occur through two primary mechanisms: direct abstraction of the α-proton by a base or, more commonly, through the formation of a 5(4H)-oxazolone intermediate during carboxyl group activation. nih.gov While the amino acid being coupled (with its N-terminal protecting group) is generally safe, the resin-bound C-terminal residue of a peptide fragment being activated for condensation is highly susceptible.
Key methodologies include:
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) into the coupling cocktail. These additives suppress the formation and racemization of the oxazolone intermediate. creative-peptides.com
Choice of Coupling Reagent: Uronium/aminium reagents that incorporate these additives, such as HATU (which contains HOAt) or COMU (based on Oxyma), are highly effective at minimizing epimerization. creative-peptides.com
Base Selection and Concentration: The use of sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is common. Minimizing the amount of base and avoiding prolonged pre-activation times before adding the mixture to the resin can significantly reduce the risk of epimerization. nih.gov
Applications in Solution-Phase Peptide Synthesis (SolPSS)
Solution-phase peptide synthesis (SolPSS) offers advantages for large-scale production and the synthesis of protected peptide fragments. This compound is well-suited for SolPSS due to its protected C-terminus, which prevents self-polymerization and allows for controlled, stepwise chain elongation.
In stepwise elongation, peptides are built one amino acid at a time. This compound can be used as either the N-terminal or C-terminal component in a dipeptide coupling, with appropriate deprotection steps.
As the N-terminal component: The α-amino group of this compound is deprotected (neutralized from its HCl salt form) and coupled with the activated carboxyl group of an N-terminally protected amino acid (e.g., Boc-Gly-OH).
As the C-terminal component: The methyl ester of this compound would first need to be hydrolyzed (saponified) to a free carboxylic acid. This acid would then be activated and coupled to the free N-terminus of another amino acid ester (e.g., H-Gly-OMe). researchgate.net
The side-chain Fmoc group provides an orthogonal protecting group that can be removed later under basic conditions, which are distinct from the acidic conditions often used to remove Boc groups or the hydrogenolysis conditions for Z-groups, allowing for selective side-chain modification. acs.orgnih.gov
Table 2: Illustrative Stepwise Elongation using a Lysine Methyl Ester Derivative
| Step | N-Terminal Component | C-Terminal Component | Coupling/Deprotection Reagent | Product |
|---|---|---|---|---|
| 1. Coupling | Boc-Ala-OH | H-Lys(Fmoc)-OMe | DIC, HOBt | Boc-Ala-Lys(Fmoc)-OMe |
| 2. N-terminal Deprotection | - | Boc-Ala-Lys(Fmoc)-OMe | TFA | H-Ala-Lys(Fmoc)-OMe |
| 3. Further Coupling | Boc-Pro-OH | H-Ala-Lys(Fmoc)-OMe | HATU | Boc-Pro-Ala-Lys(Fmoc)-OMe |
This table illustrates a general synthetic sequence.
Fragment condensation involves synthesizing smaller, protected peptide segments and then coupling them together. This approach can improve solubility and simplify purification of the final large peptide. This compound can be incorporated into a peptide fragment that is synthesized in a stepwise manner in solution.
For example, a dipeptide fragment such as Boc-Ala-Lys(Fmoc)-OMe can be synthesized. To use this as a C-terminal fragment, the Boc group is removed, and the resulting H-Ala-Lys(Fmoc)-OMe is coupled to another activated peptide fragment. To use it as an N-terminal fragment, the methyl ester is hydrolyzed to Boc-Ala-Lys(Fmoc)-OH, which is then activated and coupled to the N-terminus of another peptide fragment. researchgate.net This strategy is particularly useful in the liquid-phase synthesis of complex therapeutic peptides. google.com The choice of activation reagents and conditions is critical to prevent epimerization of the C-terminal residue of the activating fragment.
Coupling Reagent Selection and Performance in SolPSS
The formation of a peptide bond in Solid-Phase Peptide Synthesis (SPPS) is a condensation reaction that requires the activation of a carboxylic acid group of an incoming amino acid to facilitate its coupling with the free amino group of the resin-bound peptide chain. bachem.com The choice of coupling reagent is critical for maximizing reaction efficiency, minimizing side reactions such as racemization, and ensuring the integrity of protecting groups like the side-chain Fmoc on a lysine residue. bachem.comiris-biotech.de
Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. bachem.comiris-biotech.de
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used activators. peptide.commerckmillipore.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble in common solvents like N,N-dimethylformamide (DMF), simplifying its removal. bachem.compeptide.com Carbodiimide-mediated couplings are often performed with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure). These additives act as catalysts and form highly reactive esters that suppress racemization and prevent side reactions like the dehydration of asparagine and glutamine residues. peptide.commerckmillipore.com The combination of DIC and OxymaPure is considered an effective, low-racemization method. bachem.com
Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. iris-biotech.depeptide.com They are particularly effective for difficult couplings, including those involving sterically hindered amino acids. peptide.com Phosphonium reagents generally provide rapid and clean reactions but should be used with caution for phosphorylated amino acids to avoid side reactions. bachem.com
Aminium/Uronium Salts : This class includes some of the most popular and efficient coupling reagents, such as HBTU, TBTU, HATU, and HCTU. bachem.compeptide.com These reagents were initially believed to have a uronium structure but are now understood to exist as aminium salts. iris-biotech.depeptide.com They achieve high coupling rates with minimal side reactions. bachem.com HATU, which incorporates the additive 7-aza-1-hydroxybenzotriazole (HOAt), is particularly effective for challenging sequences and for reducing racemization. bachem.com A newer reagent, COMU, incorporates OxymaPure directly into its structure, offering high reactivity comparable to HATU but with improved safety and solubility profiles. bachem.comiris-biotech.de
The performance of these reagents is influenced by factors such as the solvent, steric hindrance of the amino acids being coupled, and the reaction temperature. iris-biotech.de The selection of a suitable coupling reagent and conditions is therefore a crucial step in optimizing the synthesis of peptides containing specialized building blocks like Lys(Fmoc).
| Reagent Class | Examples | Advantages | Disadvantages | Typical Additive |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC·HCl | Cost-effective; minimal racemization when used with additives. bachem.compeptide.com | Slower reaction rates; byproduct of DCC is insoluble; can cause dehydration of Asn/Gln without additives. peptide.commerckmillipore.com | HOBt, OxymaPure |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency; effective for sterically hindered couplings and peptide cyclization. bachem.compeptide.com | Higher cost; carcinogenic byproduct (HMPA) from BOP. merckmillipore.com | N/A (often used with a base like DIPEA) |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very fast and efficient; low racemization. bachem.compeptide.com HATU and COMU are highly effective for difficult sequences. bachem.comiris-biotech.de | Higher cost; require a non-nucleophilic base which can increase racemization risk if not controlled. bachem.com HATU has explosive potential. iris-biotech.de | N/A (Reagent contains an additive moiety like HOBt, HOAt, or Oxyma) |
Advanced Coupling Methodologies
To overcome challenges in peptide synthesis, such as difficult coupling steps due to steric hindrance or peptide aggregation, several advanced methodologies have been developed. nih.gov
Microwave-Assisted Peptide Synthesis (MAPS) : The application of microwave energy can significantly accelerate the deprotection and coupling steps in SPPS. nih.govpeptidetherapeutics.org This technique, sometimes referred to as High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS), reduces synthesis time and can improve coupling efficiency for difficult sequences, potentially minimizing side reactions that occur over long reaction times. nih.govpeptidetherapeutics.org However, care must be taken, as elevated temperatures can also increase the risk of side reactions like racemization, particularly for sensitive amino acids like cysteine and histidine. nih.gov
Use of Acid Halides : For particularly challenging couplings, such as those involving N-methylated or other sterically hindered amino acids, converting the carboxylic acid to a highly reactive acid fluoride or chloride can be effective. nih.govgoogle.com Fmoc-amino acid fluorides can be generated in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and react rapidly with low levels of racemization. iris-biotech.denih.gov This method has proven useful for assembling peptides that are otherwise difficult to synthesize using standard carbodiimide or onium salt methods. google.com
Fragment Condensation : Instead of adding amino acids one by one, pre-synthesized peptide fragments can be coupled together on the solid support or in solution. A building block like this compound could potentially be used to create a di- or tri-peptide fragment, which is then coupled to the resin-bound peptide chain. This strategy can be more efficient for the synthesis of very long peptides or proteins but requires careful optimization of fragment activation and coupling to avoid racemization at the C-terminal residue of the fragment.
Hydrophilic Solvents and Reagents : Peptide aggregation during synthesis is a major cause of incomplete reactions. nih.gov The use of "difficult" sequences can be addressed by employing more polar solvents or solvent mixtures (e.g., containing DMSO) or by using coupling reagents like COMU, which exhibit better solubility. bachem.comiris-biotech.de Additionally, heating the reaction, as is done in microwave-assisted synthesis, can help disrupt secondary structures that lead to aggregation. nih.gov
Protecting Group Chemistry Associated with H Lys Fmoc Ome.hcl
C-Terminal Methyl Ester (OMe) Protecting Group
Selective De-esterification Methodologies for Post-Synthetic Modifications
The methyl ester (OMe) at the C-terminus of H-Lys(Fmoc)-OMe.HCl provides temporary protection for the carboxylic acid group. For post-synthetic modifications, such as C-terminal elongation or conjugation in a solution phase, the selective removal of this ester is required without disturbing the base-labile Fmoc protecting group on the lysine (B10760008) side chain. The choice of de-esterification (saponification) method is critical to maintain the integrity of the Fmoc group.
Several methodologies have been developed for the chemoselective cleavage of methyl esters in the presence of Fmoc protection:
Enzymatic Hydrolysis: Certain enzymes, like lipases or esterases, can catalyze the hydrolysis of the methyl ester under mild, near-neutral pH conditions. This approach offers high selectivity, leaving the Fmoc group and other sensitive parts of a peptide intact.
Lewis Acid-Mediated Cleavage: A reported method for the chemoselective deprotection of the carboxyl group on N-Fmoc protected amino acid methyl esters involves the use of an aluminium trichloride/N,N-dimethylaniline (AlCl₃/DMA) reagent system. researchgate.net This process avoids the harsh basic conditions that would cleave the Fmoc group. researchgate.net
Mild Saponification: While challenging, saponification using a base like sodium hydroxide (B78521) (NaOH) can be performed under carefully controlled conditions (e.g., low temperature, short reaction time, and stoichiometric amounts of base) to selectively cleave the methyl ester. However, this method carries a higher risk of premature Fmoc deprotection.
Acidic Hydrolysis: The N-Fmoc protecting group is generally stable under acidic conditions. acs.org However, the conditions required to hydrolyze a methyl ester with acid are often harsh enough to cleave other acid-labile protecting groups that might be present in a larger peptide sequence, making this method less selective in a broader context.
| Methodology | Reagents | Key Advantage | Consideration |
|---|---|---|---|
| Lewis Acid-Mediated Cleavage | AlCl₃ / N,N-dimethylaniline | High selectivity; avoids basic conditions. researchgate.net | Requires anhydrous conditions and careful control of stoichiometry. researchgate.net |
| Enzymatic Hydrolysis | Lipases, Esterases | Extremely mild and selective. | Enzyme compatibility and cost. |
| Controlled Saponification | NaOH or LiOH at low temperature | Common and inexpensive reagents. | High risk of partial or complete Fmoc group cleavage. |
Role in Mitigating Side Reactions During Peptide Elongation
Protecting groups are fundamental in peptide synthesis to ensure that peptide bonds form only between the desired amino and carboxyl groups. americanpeptidesociety.org The protecting groups on this compound play a crucial role in preventing common side reactions.
The Nε-Fmoc group is the primary shield for the lysine side-chain's amino group. During peptide synthesis, this prevents the highly reactive ε-amino group from participating in unwanted reactions. openaccesspub.org If left unprotected, this side chain could react with an activated carboxyl group of an incoming amino acid, leading to the formation of a branched peptide at an unintended location.
Furthermore, the basic conditions required for the removal of Nα-Fmoc groups during solid-phase peptide synthesis (SPPS) can promote side reactions. iris-biotech.de For example, the formation of diketopiperazines (DKP) is a common side reaction that can occur after the deprotection of the second amino acid on the resin, leading to chain termination. iris-biotech.de While this compound is a building block, the principle of protecting all reactive functionalities not involved in the immediate coupling step is key to mitigating such outcomes. The presence of the Nε-Fmoc group ensures the lysine side chain remains inert during these critical steps. Similarly, the C-terminal methyl ester prevents the carboxyl group from being activated or participating in intramolecular cyclization reactions.
Comparative Analysis with Orthogonal Lysine Protecting Groups in Peptide Synthesis
The choice of protecting group for the ε-amino group of lysine is a critical strategic decision in peptide synthesis, defining when and how the side chain can be modified. The use of Fmoc for side-chain protection, as in this compound, is one of several orthogonal strategies available. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. peptide.com
Comparison with Nε-tert-Butyloxycarbonyl (Boc) Chemistry
The combination of a base-labile Nα-Fmoc group and an acid-labile side-chain protecting group like tert-Butyloxycarbonyl (Boc) is the cornerstone of modern Fmoc-SPPS. nih.gov
Orthogonality: The Nε-Boc group is stable to the piperidine (B6355638) used for repetitive Nα-Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgorganic-chemistry.org This represents a classic orthogonal pair. organic-chemistry.org The Nε-Fmoc group, conversely, is stable to the acidic conditions used for Boc removal but is cleaved by piperidine.
Application: The standard lysine derivative for Fmoc-SPPS is Fmoc-Lys(Boc)-OH. The Boc group protects the side chain throughout the synthesis, and it is removed during the final cleavage from the resin with a TFA cocktail. In contrast, using a derivative with a Nε-Fmoc group, such as Boc-Lys(Fmoc)-OH, allows for the selective deprotection of the lysine side chain on the resin by treating it with piperidine. peptide.com This enables site-specific modifications like branching, cyclization, or the attachment of labels while the peptide remains anchored to the solid support and other acid-labile protecting groups are intact.
Comparison with Nε-Benzyloxycarbonyl (Z) Chemistry
The Benzyloxycarbonyl (Z) group is another well-established protecting group for amines.
Orthogonality: The Z group is stable to both the piperidine used in Fmoc chemistry and the TFA used in Boc chemistry. peptide.com It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd) or with very strong acids like HBr in acetic acid. peptide.com This makes it orthogonal to both the Fmoc and Boc groups.
Application: While its orthogonality is an advantage, the conditions for Z group removal have limitations. Catalytic hydrogenolysis is not compatible with solid-phase synthesis and can be poisoned by sulfur-containing amino acids like methionine or cysteine. The use of strong acids is often too harsh for complex peptides. Therefore, while Fmoc-Lys(Z)-OH is a possible reagent, it is less commonly used in standard Fmoc-SPPS compared to other options.
Evaluation of Nε-Methyltrityl (Mtt) and Nε-Dde Group Orthogonality
For selective on-resin modification, the Mtt and Dde groups are highly valuable alternatives to Fmoc for side-chain protection.
Nε-Methyltrityl (Mtt): The Mtt group is extremely acid-sensitive and can be selectively removed using very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM) or a mixture of acetic acid, trifluoroethanol (TFE), and DCM. sigmaaldrich.comug.edu.pl These conditions are mild enough to leave tBu-based side-chain protecting groups and the acid-labile resin linkage intact. ug.edu.pl This makes the Mtt group orthogonal to the base-labile Fmoc group and "quasi-orthogonal" to the more acid-stable Boc/tBu groups, enabling selective side-chain deprotection for on-resin modifications. researchgate.net
Nε-Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group offers true orthogonality as it is stable to both piperidine and TFA. iris-biotech.de It is specifically cleaved using a 2% solution of hydrazine (B178648) in dimethylformamide (DMF). sigmaaldrich.com This allows the lysine side chain to be unmasked at any point during the synthesis for modification without affecting Nα-Fmoc or acid-labile side-chain groups. sigmaaldrich.com A known drawback is the potential for the Dde group to migrate to other free amino groups ("scrambling") during synthesis. iris-biotech.de The more sterically hindered ivDde group was developed to mitigate this issue, though it can be more difficult to remove. sigmaaldrich.comiris-biotech.de
Discussion of Nε-Alloc (Allyloxycarbonyl) and other Less Common Protecting Groups
Nε-Alloc (Allyloxycarbonyl): The Alloc group provides another layer of orthogonality. It is stable to both the acidic and basic conditions of standard peptide synthesis. rsc.org Its removal is achieved under neutral conditions via palladium(0)-catalyzed transfer to a scavenger molecule. ug.edu.plrsc.org This unique cleavage mechanism makes it completely orthogonal to both Fmoc/piperidine and Boc/TFA systems, rendering Fmoc-Lys(Alloc)-OH a powerful tool for complex synthetic strategies requiring multiple, distinct deprotection steps.
Other Groups: Other less common protecting groups include the trifluoroacetyl (Tfa) group, which is base-labile but requires harsher conditions for removal than Fmoc, and the p-nitrobenzyloxycarbonyl (pNZ) group, which is removed by reduction with reagents like tin(II) chloride and is orthogonal to Fmoc, Boc, and Alloc systems. ug.edu.plbeilstein-journals.org
| Protecting Group | Cleavage Conditions | Stability (Typical SPPS Reagents) | Orthogonality to Nα-Fmoc | Primary Use Case |
|---|---|---|---|---|
| Fmoc | 20% Piperidine in DMF americanpeptidesociety.org | Stable to mild/strong acid (TFA). acs.org | Not orthogonal (cleaved by same reagent). | Used on side-chain (e.g., Boc-Lys(Fmoc)-OH) for on-resin modification. |
| Boc | TFA (e.g., 95% TFA) americanpeptidesociety.org | Stable to base (piperidine). organic-chemistry.org | Yes | Standard side-chain protection in Fmoc-SPPS. |
| Z | H₂/Pd (hydrogenolysis) or HBr/AcOH peptide.com | Stable to piperidine and TFA. | Yes | Solution-phase synthesis or when specific orthogonality is needed. |
| Mtt | 1% TFA in DCM or AcOH/TFE/DCM sigmaaldrich.com | Stable to piperidine. | Yes | Selective, on-resin side-chain deprotection under very mild acid. |
| Dde | 2% Hydrazine in DMF sigmaaldrich.com | Stable to piperidine and TFA. iris-biotech.de | Yes | Selective, on-resin side-chain deprotection under hydrazinolysis. |
| Alloc | Pd(0) catalyst and scavenger rsc.org | Stable to piperidine and TFA. ug.edu.pl | Yes | Selective deprotection under neutral conditions for complex syntheses. |
Compound Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | Nε-(9-Fluorenylmethyloxycarbonyl)-L-lysine methyl ester hydrochloride |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Boc | tert-Butyloxycarbonyl |
| Z | Benzyloxycarbonyl |
| Mtt | 4-Methyltrityl |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl |
| Alloc | Allyloxycarbonyl |
| Tfa | Trifluoroacetyl |
| pNZ | p-Nitrobenzyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| DCM | Dichloromethane |
| DMF | Dimethylformamide |
| TFE | Trifluoroethanol |
Advanced Synthetic Applications and Derivatizations of H Lys Fmoc Ome.hcl
Synthesis of Modified Peptides and Peptidomimetics
The strategic placement of protecting groups on H-Lys(Fmoc)-OMe.HCl is central to its utility in synthesizing advanced peptide structures. The free α-amine allows for standard peptide chain elongation, while the protected C-terminus and ε-amine offer handles for subsequent, specific modifications.
Incorporation of Nε-Functionalized Lysine (B10760008) Residues
The primary advantage of using a lysine precursor with a protected side chain is the ability to introduce specific functionalities at the ε-amino position. In the case of this compound, the Fmoc group on the side chain is stable to the coupling conditions used to extend the peptide chain from the α-amino group. Once the desired peptide backbone is assembled, the Fmoc group can be selectively removed using a mild base, typically a piperidine (B6355638) solution, unmasking the ε-amino group for further reaction. sigmaaldrich.com This orthogonal strategy ensures that the modification occurs only at the intended lysine side chain. researchgate.net
This approach is instrumental for introducing a wide array of modifications, including:
Biophysical Probes: Attaching fluorophores or quenchers for use in Förster Resonance Energy Transfer (FRET) studies.
Biotinylation: Introducing biotin (B1667282) moieties for high-affinity binding to streptavidin in purification or detection assays. peptide.com
Azide Introduction: Creating a bioorthogonal handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). sigmaaldrich.comrsc.org This allows for the conjugation of the peptide to other molecules, surfaces, or imaging agents.
Post-translational Modifications (PTMs): Mimicking natural PTMs like methylation or acetylation by reacting the deprotected amine with appropriate electrophiles.
The table below summarizes various protecting groups used for the lysine side chain, highlighting the orthogonal nature of the Fmoc group which is cleavable under basic conditions, distinct from acid-labile (Boc, Mtt) or hydrogenation-cleavable (Z) groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Boc, tBu, Trt, Z |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Alloc, Z |
| Benzyloxycarbonyl | Z / Cbz | Catalytic Hydrogenation (e.g., H₂/Pd) | Fmoc, Boc, tBu |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Fmoc, Boc, tBu, Trt |
| Methyltrityl | Mtt | Dilute Acid (e.g., 1% TFA in DCM) | Fmoc, Boc, tBu |
Preparation of Peptides with C-Terminal Amides and Esters
This compound is inherently a C-terminal methyl ester. iris-biotech.de This esterification serves to protect the carboxyl group during solution-phase peptide synthesis, preventing it from reacting during the activation of other amino acids for N-terminal chain elongation. sigmaaldrich.combachem.com The methyl ester is generally stable during standard peptide coupling reactions.
While the methyl ester can be the final desired C-terminal modification, it can also serve as an intermediate. The ester can be saponified (hydrolyzed) under basic conditions to yield the corresponding carboxylic acid, although this must be done with care to avoid epimerization or side reactions with other functional groups in the peptide. More commonly, the methyl ester can be converted directly to a C-terminal amide via ammonolysis, where the peptide ester is treated with ammonia (B1221849) or an ammonium (B1175870) salt. iris-biotech.de This is a crucial transformation, as a vast number of biologically active peptides possess a C-terminal amide, which can increase stability against carboxypeptidases and often plays a key role in receptor binding. nih.gov Alternatively, transesterification can be employed to convert the methyl ester to other esters, such as benzyl (B1604629) or tert-butyl esters, by reacting the peptide with the corresponding alcohol under specific catalytic conditions. nih.gov
Applications in the Synthesis of Urea-Based Peptide Analogues
A notable application of this compound is in the synthesis of urea-based peptidomimetics. nih.gov In these structures, a urea (B33335) bond (-NH-CO-NH-) replaces a standard amide bond in the peptide backbone, which can impart increased proteolytic stability and altered conformational properties. Research into inhibitors of Prostate-Specific Membrane Antigen (PSMA) has utilized H-Lys(Fmoc)-OMe as a key intermediate. nih.govresearchgate.net
In one reported strategy, a resin-bound Glu-Urea-Lys(OMe) moiety was synthesized. nih.gov The use of the O-methylated lysine derivative was chosen specifically over a Z-protected lysine. Following the formation of the core urea structure, the Fmoc group on the lysine side chain was removed, and the peptide chain was further elongated from this newly liberated ε-amino group. This approach demonstrates the dual utility of the compound: the methyl ester serves as a stable C-terminal protection while the Fmoc-protected amine provides a site for subsequent chain extension, leading to complex, non-linear peptide structures. nih.gov
| Step | Description | Role of this compound Derivative |
|---|---|---|
| 1 | Formation of a resin-bound isocyanate from a glutamate (B1630785) derivative. | Not directly involved. |
| 2 | Reaction of the isocyanate with an amino acid to form the urea linkage. In this case, a lysine derivative is used to form a Glu-Urea-Lys core. | A lysine derivative with a protected C-terminus (e.g., OMe) is used. nih.gov |
| 3 | Removal of the ε-amino protecting group (Fmoc) from the lysine residue. | The Fmoc group is selectively cleaved with base. nih.gov |
| 4 | Peptide chain elongation from the lysine side-chain amine. | The now-free ε-amine serves as the new N-terminus for coupling further amino acids. nih.gov |
Synthesis of Diacylated Derivatives
This compound and its corresponding carboxylic acid form, H-Lys(Fmoc)-OH, are valuable in the synthesis of diacylated peptides, particularly in the development of long-acting therapeutic peptides like Glucagon-Like Peptide-1 (GLP-1) analogues. medchemexpress.commedchemexpress.com Diacylation, typically involving the attachment of two fatty acid chains (lipidation), is a strategy to enhance the binding of peptide drugs to serum albumin, thereby extending their circulatory half-life.
The synthesis of a diacylated derivative can be achieved by leveraging the two distinct amino groups of the lysine building block. A typical strategy involves:
First Acylation: A lipidated amino acid or a fatty acid is coupled to the free α-amino group of this compound (or a growing peptide chain terminating in a deprotected amine).
Peptide Elongation: The rest of the peptide sequence is assembled using standard solid-phase or solution-phase methods.
Second Acylation: A lysine residue, incorporated into the peptide sequence using a precursor like Fmoc-Lys(Boc)-OH, has its side-chain Boc group removed under acidic conditions. A second fatty acid chain is then selectively coupled to this lysine's ε-amino group. Alternatively, if this compound is used to introduce the lysine, its side-chain Fmoc group is removed with base to allow for the second acylation.
This methodology allows for the precise placement of two distinct acyl chains, which can be critical for optimizing the pharmacological properties of the final peptide drug. google.com
Bioconjugation Strategies Utilizing the Lysine Moiety
Bioconjugation—the covalent attachment of a molecule to a biomolecule like a peptide or protein—is essential for creating advanced diagnostics, therapeutics, and research tools. The lysine residue, with its nucleophilic side-chain amine, is a common target for such modifications. rsc.org
Conjugation with Natural Compounds as Amino Acid Linkers
The versatile nature of this compound allows it to serve as a crucial linker in the conjugation of natural compounds, a strategy employed to enhance the therapeutic properties of these bioactive molecules. By attaching an amino acid, properties such as solubility, absorption, and target specificity can be improved. mdpi.com A notable example is its use in the synthesis of an α-mangostin-conjugated amino acid. mdpi.comresearchgate.net
Table 1: Reagents for α-Mangostin Conjugation
| Role | Compound/Reagent | Purpose in Synthesis |
|---|---|---|
| Amino Acid Linker | This compound | Provides the core amino acid structure for linkage. |
| Natural Compound | Acid Ester Mangostin | The bioactive molecule to be conjugated. |
| Coupling Agents | DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole) | To facilitate the amide bond formation between the mangostin derivative and the amino acid. mdpi.comresearchgate.net |
| Solvent | Anhydrous DMF (Dimethylformamide) | Provides the reaction medium. researchgate.net |
Formation of Peptide-Metal Complex Conjugates
The incorporation of metal complexes into peptides is a significant area of research for developing diagnostic and therapeutic agents. This compound and its analogues are valuable building blocks in this field. The lysine side-chain provides a convenient attachment point for a chelating agent, which can then coordinate with a metal ion.
For instance, a similar derivative, Fmoc-L-Lys(HCl)-OH, has been used in the synthesis of peptide-rhenium conjugates. uni-regensburg.de The synthesis strategy involves modifying the lysine side-chain amine. In a documented procedure, the ε-amino group of Fmoc-L-Lys-OH was reacted with 2-pyridinecarboxaldehyde, followed by reduction with sodium triacetoxyborohydride. This process attaches a pyridyl group to the lysine side-chain, which can then act as part of a chelating system for a metal like Rhenium (Re). uni-regensburg.de This modified lysine derivative can then be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). After the peptide is assembled, the chelating side-chain is used to form a stable complex with the desired metal. This methodology allows for the precise placement of a metal complex within a peptide's structure, which is crucial for applications in radiopharmacy and bioimaging.
Role in the Synthesis of N-Alkylated Amino Acid Derivatives
N-alkylated amino acids are important components in medicinal chemistry as they can enhance the metabolic stability and conformational properties of peptides. chimia.ch this compound is a suitable starting material for producing Nα-alkylated lysine derivatives. The general strategy involves the reductive alkylation of the primary α-amino group of an amino acid methyl ester hydrochloride. chimia.ch
While many examples in the literature use the Boc (tert-butyloxycarbonyl) protecting group on the side-chain, the principle remains the same for the Fmoc-protected version. The process typically involves reacting the amino acid methyl ester hydrochloride (like this compound) with an aldehyde or ketone in the presence of a reducing agent. chimia.ch
Table 2: General Scheme for N-Alkylation
| Step | Description | Typical Reagents |
|---|---|---|
| 1. Imine Formation | The α-amino group of the amino acid ester reacts with an aldehyde or ketone to form a Schiff base (imine). | Aldehyde (e.g., Benzaldehyde), Triethylamine (as base) |
This method is efficient for creating a diverse range of N-alkylated amino esters. chimia.ch The resulting N-alkylated Fmoc-lysine methyl ester can then be hydrolyzed to the corresponding carboxylic acid and used as a building block in peptide synthesis to introduce specific structural features. chimia.ch
Application in the Construction of Complex Organic Architectures
The Fmoc group, in conjunction with the peptide backbone, is a powerful driver for the self-assembly of molecules into complex, ordered supramolecular structures. nih.govresearchgate.net this compound serves as a foundational building block for creating these architectures. The π-π stacking interactions of the bulky aromatic fluorenyl groups, combined with hydrogen bonding possibilities from the peptide backbone, lead to the spontaneous formation of nanostructures such as fibrils, ribbons, and hydrogels. nih.govresearchgate.netacs.org
Derivatives of Fmoc-lysine are known to form these complex assemblies. For example, di-Fmoc-l-lysine, which features Fmoc groups on both amines, is a known low-molecular-weight gelator (LMWG) that forms gels in organic solvent-water mixtures. acs.org The self-assembly process is driven by a combination of π–π stacking of the Fmoc moieties and hydrogen bonding. acs.org
Table 3: Examples of Architectures from Fmoc-Peptide Building Blocks
| Architecture | Driving Forces | Potential Applications |
|---|---|---|
| Hydrogels | π-π stacking, Hydrogen bonding | 3D Cell Culture, Enzyme Immobilization, Drug Delivery nih.gov |
| Nanofibrils/Ribbons | π-π stacking (interlocked β-sheets) | Bionanotechnology, Scaffolding researchgate.netacs.org |
| Luminescent Micelles | Self-assembly of metalloamphiphiles | Bioimaging nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-mangostin |
| DIC (N,N'-Diisopropylcarbodiimide) |
| HOBt (Hydroxybenzotriazole) |
| DMF (Dimethylformamide) |
| Piperidine |
| NH2-lysine-OMe-mangostin |
| Fmoc-L-Lys(HCl)-OH |
| 2-pyridinecarboxaldehyde |
| Sodium triacetoxyborohydride |
| Rhenium (Re) |
| H-Lys(Boc)-OMe.HCl |
| Benzaldehyde |
| Triethylamine |
| Sodium borohydride |
Analytical and Spectroscopic Investigations in H Lys Fmoc Ome.hcl Research
Chromatographic Techniques for Reaction Monitoring and Product Purity
Chromatographic methods are central to the analysis of H-Lys(Fmoc)-OMe.HCl, providing the means to separate the compound from starting materials, byproducts, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of Fmoc-protected amino acids like this compound and for the enantioseparation of these chiral molecules. phenomenex.comsigmaaldrich.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation. researchgate.net
For the analysis of Fmoc-amino acids, reversed-phase HPLC is commonly used. bevital.no A typical setup utilizes an octadecylsilane (B103800) (C18) bonded silica (B1680970) column. researchgate.netgoogle.com Gradient elution is often preferred to resolve compounds with different polarities effectively. google.com The mobile phase generally consists of an aqueous component, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). google.comrsc.org The ratio of the organic to the aqueous phase is varied over the course of the analysis to elute compounds of increasing hydrophobicity. nih.gov
Detection is frequently performed using a UV detector, as the fluorenyl group of the Fmoc-protecting group exhibits strong absorbance at specific wavelengths, typically around 254 nm, 262 nm, or 289/301 nm. rsc.orgmdpi.comnih.gov The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com For instance, a purity of ≥99% is often confirmed by HPLC for commercial-grade this compound. chemimpex.com
| Parameter | Description | Common Conditions |
|---|---|---|
| Stationary Phase (Column) | The solid support over which the mobile phase passes. | Reversed-Phase C18 (Octadecylsilane) researchgate.netgoogle.com |
| Mobile Phase | The solvent that moves the analyte through the column. | Gradient of aqueous acid (e.g., 0.1% TFA) and an organic solvent (e.g., Acetonitrile) google.comrsc.org |
| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 - 2.0 ml/min google.com |
| Detection Wavelength | The wavelength at which the UV detector measures absorbance. | 220 nm, 254 nm, 265 nm google.comrsc.org |
| Column Temperature | The operating temperature of the column. | Room Temperature or controlled (e.g., 25-40 °C) google.comnih.gov |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions, such as the introduction of the Fmoc protecting group onto the lysine (B10760008) side chain. rsc.orgsigmaaldrich.com By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. rsc.org
A common eluent system for Fmoc-protected amines is a mixture of ethyl acetate (B1210297) and hexane (B92381). rsc.org The separated spots on the TLC plate are visualized under UV light, where the Fmoc group allows for easy detection. rsc.org The relative retention factor (Rf) values of the starting amine, the Fmoc-protected product, and any byproducts indicate the progress of the reaction. A complete reaction is often marked by the disappearance of the starting material spot. TLC is also used as a preliminary purity assessment, with a single spot suggesting a relatively pure compound. ruifuchemical.com
Mass Spectrometry (MS) for Structural Elucidation and Reaction Progress Tracking
Mass Spectrometry (MS) is a powerful technique for the structural analysis of this compound. rsc.org It provides an accurate determination of the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. ambeed.com Electrospray Ionization (ESI) is a common soft ionization technique used for analyzing Fmoc-protected amino acids, as it can generate intact molecular ions with minimal fragmentation. nih.gov
In the mass spectrum of this compound, the protonated molecular ion [M+H]⁺ would be expected. Given the molecular formula C₂₂H₂₆N₂O₄, the molecular weight is 382.46 g/mol . iris-biotech.de Therefore, the mass spectrometer should detect a peak at an m/z (mass-to-charge ratio) value corresponding to this mass plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide even more definitive structural confirmation by determining the molecular formula from a highly accurate mass measurement. universiteitleiden.nl Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of individual components of a mixture, confirming the molecular weight of the product peak identified by HPLC. universiteitleiden.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of this compound and its intermediates. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework. scholaris.ca
¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. rsc.org The spectrum of this compound would display characteristic signals for each type of proton. rsc.org Key expected resonances include:
Aromatic Protons: Multiple signals in the range of δ 7.2–7.8 ppm, corresponding to the eight protons of the fluorenyl group. rsc.org
Ester Methyl Protons: A singlet around δ 3.7 ppm for the -OCH₃ group. rsc.org
Fmoc Methylene (B1212753) and Methine Protons: Signals for the -CH₂-O- and -CH- groups of the Fmoc moiety, typically found around δ 4.2-4.6 ppm. rsc.org
Lysine Backbone and Side Chain Protons: A series of multiplets corresponding to the α-CH, and the β, γ, δ, and ε methylene (-CH₂-) groups of the lysine chain. rsc.org
Amine/Amide Protons: Broad signals for the N-H protons, whose chemical shifts can vary depending on the solvent and concentration.
The integration of these peaks provides the ratio of the different types of protons, further confirming the structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. scholaris.ca Each unique carbon atom in the molecule gives a distinct signal in the spectrum. rsc.org
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (Ester, C=O) | ~170-174 universiteitleiden.nlrsc.org |
| Carbonyl (Carbamate, C=O) | ~155-157 rsc.orgrsc.org |
| Aromatic (Fluorenyl) | ~120-145 rsc.org |
| Fmoc (O-CH₂) | ~67 rsc.org |
| α-Carbon (Lysine) | ~53 rsc.org |
| Methyl (Ester, -OCH₃) | ~53 rsc.org |
| Fmoc (Methine, -CH-) | ~47 rsc.org |
| Aliphatic (Lysine Side Chain, -CH₂-) | ~21-41 universiteitleiden.nlrsc.org |
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, providing unambiguous assignment of all signals and confirming the complete structure of this compound. These techniques are invaluable in mechanistic studies to track the transformation of functional groups during synthesis.
Future Research Directions and Emerging Paradigms for H Lys Fmoc Ome.hcl
Development of Novel Green and Sustainable Synthesis Methods
The chemical industry's growing emphasis on sustainability has spurred research into greener synthetic routes for producing and utilizing amino acid derivatives like H-Lys(Fmoc)-OMe.HCl. acs.org A significant portion of the waste generated in peptide synthesis comes from solvents, making the development of environmentally benign solvent systems a key research area. acs.orgnih.gov
Key areas of development include:
Alternative Solvents: Research is ongoing to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. acs.orgresearchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone have shown promise in solid-phase peptide synthesis (SPPS). acs.org Propylene carbonate has also been demonstrated as a viable green solvent for both solution-phase and solid-phase peptide synthesis. researchgate.net
Water-Based Synthesis: Microwave-assisted peptide synthesis using Fmoc-amino acid nanoparticles in water represents a significant step towards organic solvent-free methods. acs.org
Greener Coupling Reagents: The development of coupling reagents that are more atom-efficient and less hazardous is a critical goal. While reagents like HATU and HBTU are effective, their explosive nature and poor atom economy are driving the search for safer and more sustainable alternatives. acs.org
Efficient Hydrolysis: Recent studies have shown that calcium(II) iodide can be used as a protective agent for the efficient hydrolysis of Fmoc-protected amino esters, offering a greener alternative to traditional methods. mdpi.com
These advancements aim to reduce the environmental impact of peptide synthesis, making it a more sustainable technology for both academic research and industrial production. nih.gov
Application in Automated and Continuous Flow Chemistry Platforms
The integration of this compound into automated and continuous flow chemistry platforms offers significant advantages in terms of efficiency, safety, and scalability. unimib.itelte.hu Flow chemistry, which involves performing reactions continuously in a reactor, allows for precise control over reaction parameters and can lead to higher yields and purities compared to traditional batch methods. unimib.itelte.hu
Advantages of Flow Chemistry for Peptide Synthesis:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions. elte.hu
Improved Efficiency: Continuous processing allows for higher throughput and can be scaled up to produce large quantities of peptides. unimib.it
Precise Control: Flow systems enable tight control over temperature, pressure, and reaction time, leading to more consistent product quality. elte.hu
Automated synthesizers are already widely used for SPPS, and the development of flow-based systems is a natural progression. chimia.ch The use of this compound in these platforms will facilitate the rapid and efficient synthesis of a wide range of peptides and peptidomimetics.
Exploration of this compound in Solid-Phase Organic Synthesis (SPOS) Beyond Peptides
While this compound is a cornerstone of SPPS, its utility extends to the broader field of solid-phase organic synthesis (SPOS). The orthogonal protection scheme of the Fmoc and methyl ester groups allows for selective functionalization at either the α-amino or ε-amino group, making it a versatile scaffold for the synthesis of diverse organic molecules.
Potential Applications in SPOS:
Synthesis of Complex Scaffolds: The lysine (B10760008) backbone can be used to create complex molecular architectures with multiple functional groups. acs.org
Peptide-Drug Conjugates: The selective deprotection of the Fmoc group allows for the attachment of peptides to other bioactive molecules, such as small-molecule drugs or imaging agents. nih.gov
Dendrimer Synthesis: Lysine-based building blocks are instrumental in the solid-phase synthesis of well-defined dendrimers, which have applications in drug delivery and materials science. acs.org
The exploration of this compound in SPOS is an active area of research, with the potential to yield novel compounds with unique biological activities and material properties.
Design of Next-Generation Lysine-Based Building Blocks with Enhanced Reactivity or Selectivity
The rational design of novel lysine-based building blocks is a key strategy for expanding the chemical space accessible to peptide and organic chemists. By modifying the protecting groups or introducing new functionalities, researchers can create building blocks with enhanced reactivity, selectivity, or other desirable properties. mdpi.com
Strategies for Designing Next-Generation Building Blocks:
Orthogonal Protecting Groups: The development of new orthogonal protecting group strategies allows for more complex and selective synthetic routes. mdpi.com
Incorporation of Unnatural Amino Acids: The use of unnatural amino acids can enhance the proteolytic stability and bioavailability of peptides. nih.gov
Click Chemistry Handles: The introduction of "clickable" functional groups, such as azides or alkynes, facilitates the efficient and specific conjugation of lysine-containing molecules to other entities. mdpi.com
These next-generation building blocks will enable the synthesis of more complex and functional molecules with tailored properties for a wide range of applications.
Computational Chemistry and Molecular Modeling Studies on this compound Reactivity and Conformational Landscape
Computational chemistry and molecular modeling are powerful tools for understanding the reactivity and conformational behavior of molecules like this compound. nih.govacs.org These methods can provide insights into reaction mechanisms, predict the stability of different conformations, and guide the design of new experiments.
Applications of Computational Studies:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and identify key intermediates and transition states. acs.org
Conformational Analysis: Molecular dynamics simulations can explore the conformational landscape of this compound and its derivatives, providing insights into their structure and flexibility. acs.org
Predicting Reactivity: Computational models can be used to predict the reactivity of different sites on the molecule, aiding in the design of selective synthetic strategies. nih.gov
The integration of computational and experimental approaches will accelerate the development of new applications for this compound and other lysine-based building blocks.
Integration into Combinatorial Library Synthesis for Drug Discovery and Chemical Biology
Combinatorial chemistry is a powerful strategy for generating large libraries of compounds for high-throughput screening in drug discovery and chemical biology. researchgate.netresearchgate.net this compound is an ideal building block for combinatorial library synthesis due to its bifunctional nature and the ease with which it can be incorporated into automated synthesis platforms.
Role in Combinatorial Synthesis:
Scaffold for Diversity: The lysine backbone provides a scaffold onto which a wide variety of chemical moieties can be attached, generating diverse libraries of compounds. researchgate.net
Liquid-Phase and Solid-Phase Synthesis: this compound can be used in both liquid-phase and solid-phase combinatorial synthesis, offering flexibility in library design and production. researchgate.net
Natural Product-Like Libraries: The use of amino acid-based building blocks allows for the creation of "natural product-like" libraries, which are enriched in biologically relevant chemical space. researchgate.net
The integration of this compound into combinatorial library synthesis will continue to be a valuable tool for the discovery of new lead compounds for drug development and for the exploration of fundamental biological processes.
Q & A
Q. What are the critical steps in synthesizing H-Lys(Fmoc)-OMe·HCl for peptide chain elongation?
H-Lys(Fmoc)-OMe·HCl is typically synthesized via a multi-step process involving:
- Fmoc protection : The ε-amino group of lysine is protected using Fmoc-Cl in the presence of a base (e.g., DIPEA) to prevent unwanted side reactions during peptide coupling .
- Methyl esterification : The carboxylic acid group is converted to a methyl ester using methanol (MeOH) under acidic conditions (e.g., HCl) to enhance solubility and reactivity .
- Purification : Crude products are purified via column chromatography (e.g., silica gel, DCM:MeOH gradients) or precipitation in cold solvents like diethyl ether . Key reagents include EDCI/HOBt for coupling and piperidine for Fmoc deprotection .
Q. How does the Fmoc protection strategy influence the stability and reactivity of H-Lys(Fmoc)-OMe·HCl in solid-phase peptide synthesis (SPPS)?
The Fmoc group provides:
- Orthogonal protection : Removable under mild basic conditions (e.g., 20–25% piperidine/DMF), leaving acid-labile Boc or tert-butyl groups intact .
- UV monitoring : The Fmoc group’s absorbance at 301 nm allows real-time tracking of deprotection efficiency .
- Steric hindrance : The bulky Fmoc moiety minimizes side reactions (e.g., diketopiperazine formation) during chain elongation .
Advanced Research Questions
Q. How can researchers address low coupling efficiency when incorporating H-Lys(Fmoc)-OMe·HCl into hydrophobic peptide sequences?
Low coupling efficiency often arises from steric hindrance or poor solubility. Mitigation strategies include:
- Optimizing solvent systems : Use DMF:DCM (1:1) or DMSO to enhance solubility of hydrophobic intermediates .
- Activation protocols : Replace HOBt with Oxyma Pure or COMU for improved coupling kinetics .
- Double coupling : Repeat the coupling step with fresh reagents to ensure complete reaction . Post-synthesis analysis via LC-MS or MALDI-TOF is critical to verify sequence integrity .
Q. What analytical methods are recommended for resolving contradictions in product purity during synthesis?
Discrepancies in purity can stem from incomplete deprotection or side reactions. Use:
- HPLC with UV/ELSD detection : Monitor Fmoc deprotection (301 nm) and quantify impurities .
- 31P NMR : Detect phosphonate byproducts in modified peptide syntheses .
- Mass spectrometry : Confirm molecular weight and identify adducts (e.g., oxidation or acetylation) . Adjust reaction conditions (e.g., temperature, stoichiometry) based on analytical feedback .
Q. How can H-Lys(Fmoc)-OMe·HCl be utilized in the design of self-assembling peptide hydrogels for drug delivery?
The Fmoc group enables supramolecular interactions (π-π stacking, hydrogen bonding) for hydrogel formation:
- pH-triggered assembly : Adjust pH to deprotonate the carboxylic acid, promoting self-assembly .
- Co-assembly with bioactive motifs : Combine with Fmoc-functionalized RGD or growth factor sequences to enhance bioactivity . Rheology and TEM are used to characterize gel stability and nanostructure .
Methodological Considerations
Q. What precautions are necessary when handling H-Lys(Fmoc)-OMe·HCl in aqueous environments?
- Hydrolysis risk : The methyl ester is labile in basic or prolonged aqueous conditions. Use anhydrous solvents (DMF, DCM) for coupling and limit exposure to moisture .
- Storage : Store at –20°C in desiccated conditions to prevent degradation .
Q. How can researchers optimize the scale-up of H-Lys(Fmoc)-OMe·HCl-based syntheses while minimizing side products?
- Batch monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress .
- Precipitation protocols : Replace column chromatography with solvent-antisolvent precipitation (e.g., DCM/hexane) for cost-effective purification .
- Reagent stoichiometry : Maintain a 1.2–1.5 molar excess of EDCI/HOBt to ensure complete activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
